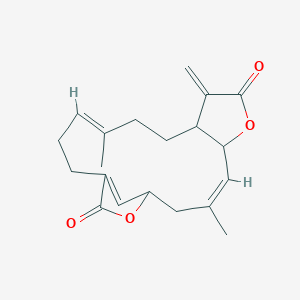

Ovatodiolide

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

from Anisomeles indica; structure in first source

Properties

CAS No. |

3484-37-5 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1S,3E,5R,9S,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione |

InChI |

InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3/b12-5+,13-10+/t16-,17-,18+/m0/s1 |

InChI Key |

KTYZKXFERQUCPX-SIKGVNBJSA-N |

Isomeric SMILES |

C/C/1=C\CCC2=C[C@H](C/C(=C/[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)/C)OC2=O |

Canonical SMILES |

CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |

Appearance |

Solid powder |

Other CAS No. |

3484-37-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ovatodiolide; |

Origin of Product |

United States |

Foundational & Exploratory

Ovatodiolide: A Technical Guide to its Discovery, Natural Sources, and Biological Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovatodiolide is a macrocyclic diterpenoid belonging to the cembrane class of natural products. Since its discovery, it has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and biological characterization, and a visualization of its interaction with key cellular signaling pathways.

Discovery and Initial Characterization

This compound was first isolated in 1981 by a team of Japanese researchers led by H. Itokawa. The compound was discovered during a phytochemical investigation of Anisomeles ovata, a plant used in traditional medicine. The initial characterization of this compound was achieved through a combination of spectroscopic techniques, which were instrumental in elucidating its unique macrocyclic structure.

The discovery of this compound marked a significant milestone in the study of cembrane diterpenoids and paved the way for extensive research into its biological activities and potential therapeutic applications.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family.[1][2] This aromatic herb is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating a variety of ailments.[2] this compound has been isolated from various parts of the plant, with the aerial parts, including the leaves and stems, being the most common sources.[3]

Quantitative Analysis of this compound Content

The yield of this compound from Anisomeles indica can vary depending on the extraction method and the specific plant material used. Modern extraction techniques have focused on optimizing the recovery of this valuable compound. One effective method involves the use of 95% ethanol as the extraction solvent.[4][5]

| Plant Source | Plant Part | Extraction Solvent | This compound Content in Crude Extract (% w/w) | Final Yield (mg/g of dried plant material) | Reference |

| Anisomeles indica | Aerial Parts | 95% Ethanol | 35.9% | 0.29 ± 0.02 | [4][5] |

| Anisomeles indica | Aerial Parts | 75% Ethanol | 28.63% | Not Reported | [4][5] |

| Anisomeles indica | Aerial Parts | 50% Ethanol | 28.52% | Not Reported | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Anisomeles indica

This protocol is based on an optimized method utilizing solvent extraction followed by centrifugal partition chromatography (CPC).[4][6]

4.1.1. Materials and Reagents:

-

Dried and powdered aerial parts of Anisomeles indica

-

95% Ethanol

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water (deionized)

-

Rotary evaporator

-

Centrifugal Partition Chromatography (CPC) system

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

4.1.2. Extraction Procedure:

-

Macerate 1 kg of dried, powdered Anisomeles indica aerial parts in 5 L of 95% ethanol at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

4.1.3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform sequential liquid-liquid partitioning with n-hexane.

-

Collect the n-hexane fraction and concentrate it using a rotary evaporator. This fraction will be enriched with this compound.[4]

4.1.4. Centrifugal Partition Chromatography (CPC) Purification:

-

Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v).[4]

-

Dissolve the concentrated n-hexane fraction in the solvent system.

-

Load the sample onto the CPC system.

-

Perform the separation in the ascending mode, using the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.

-

Monitor the eluent at 222 nm and collect the fractions containing this compound.[4]

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Confirm the purity of the isolated this compound using HPLC analysis. A purity of >95% is typically achieved with this method.[4][6]

Investigation of NF-κB Signaling Inhibition

This protocol describes a Western blot analysis to assess the effect of this compound on the NF-κB signaling pathway in a cancer cell line.[7][8]

4.2.1. Materials and Reagents:

-

Pancreatic cancer cell line (e.g., Mia-PaCa2)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-IKKα/β, anti-IKKα/β, anti-p65 (NF-κB), and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

4.2.2. Procedure:

-

Seed Mia-PaCa2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[7]

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the effect of this compound on the phosphorylation and total protein levels of the target proteins in the NF-κB pathway.[7][8]

Assessment of STAT3 Phosphorylation

This protocol outlines a Western blot analysis to determine the effect of this compound on STAT3 phosphorylation.[9][10]

4.3.1. Materials and Reagents:

-

Pancreatic cancer cell line (e.g., Mia-PaCa2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagents

4.3.2. Procedure:

-

Culture and treat Mia-PaCa2 cells with different concentrations of this compound as described in the NF-κB protocol.[10]

-

Prepare cell lysates and determine protein concentrations.

-

Perform SDS-PAGE and Western blotting as previously described.

-

Probe the membranes with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use β-actin as a loading control.[11][12]

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect and quantify the protein bands to assess the inhibitory effect of this compound on STAT3 phosphorylation.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Conclusion

This compound, a cembrane diterpenoid primarily sourced from Anisomeles indica, continues to be a compound of significant interest for drug development. Its discovery and subsequent investigation have revealed a molecule with potent and diverse biological activities. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working on the isolation, characterization, and mechanistic evaluation of this compound and its analogs. Further research into this fascinating natural product holds promise for the development of novel therapeutics for a range of human diseases.

References

- 1. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new macrocyclic diterpenoid from Anisomeles indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isolation of Ovatodiolide from Anisomeles indica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ovatodiolide, a bioactive diterpenoid, from the medicinal plant Anisomeles indica. The methodologies detailed herein are based on established scientific literature and are intended to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

This compound, a cembrane-type diterpenoid, is a prominent secondary metabolite found in Anisomeles indica (L.) Kuntze.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This guide outlines a robust and efficient protocol for the isolation of high-purity this compound and provides insights into its mechanism of action through various signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound from Anisomeles indica.

Table 1: Extraction Yield and this compound Content

| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |

| 0:100 (Water) | Not specified | Low |

| 50:50 | 21.26 - 22.57 | 28.52 - 28.63 |

| 75:25 | 21.26 - 22.57 | 28.52 - 28.63 |

| 95:5 | Not specified in yield table, but selected as optimal | 35.9 |

Data compiled from a study by Lien et al. (2022).[1]

Table 2: Purification of this compound from 95% Ethanol Extract

| Purification Step | Purity of this compound (%) | Final Yield (mg/g of dried plant powder) |

| n-Hexane Fractionation | 35.9 | Not applicable |

| Centrifugal Partition Chromatography (CPC) | >95.0 (specifically 95.6) | 0.29 ± 0.02 |

Data compiled from a study by Lien et al. (2022).[1]

Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |

| AGS (Human Gastric Cancer) | 24 | 13.02 |

| AGS (Human Gastric Cancer) | 48 | 6.18 |

| PANC-1 (Pancreatic Cancer) | 24 | 4.14 |

| Mia-PaCa2 (Pancreatic Cancer) | 24 | 6.11 |

| HPDE-E6E7 (Pancreatic Duct Epithelial) | 24 | 9.83 |

Data for AGS cells from Lien et al. (2022)[1][3] and for Pancreatic cells from a 2016 study.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.

-

Plant Material Preparation : The aerial parts of Anisomeles indica are collected, air-dried, and then oven-dried at 50°C. The dried material is pulverized to a 40-mesh powder.[1]

-

Solvent Extraction :

-

Solvent Partitioning : The crude 95% ethanol extract is sequentially partitioned with solvents of different polarities. The n-hexane fraction, which is enriched with this compound (approximately 35.9% purity), is collected for further purification.[1][3]

-

Centrifugal Partition Chromatography (CPC) :

-

Solvent System Selection : A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v) is used.[1][3]

-

CPC Operation :

-

The CPC column is first filled with the lower aqueous phase (stationary phase).[1]

-

The n-hexane fraction (sample) is dissolved in the solvent mixture and injected into the system.[1]

-

The upper organic phase is used as the mobile phase and is pumped through the column at a flow rate of 10 mL/min.[1]

-

The elution is monitored by UV detection at 222 nm.[1]

-

-

Fraction Collection : Fractions containing pure this compound are collected, combined, and concentrated in vacuo. The resulting product is then freeze-dried to obtain this compound with a purity of over 95%.[1]

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound isolation and some of the key signaling pathways it modulates.

Caption: Experimental workflow for the isolation of this compound.

Caption: this compound-induced ROS-dependent signaling pathway.

Caption: this compound's modulation of STAT3 and NF-κB pathways.

This guide provides a solid foundation for the isolation and preliminary biological evaluation of this compound from Anisomeles indica. The detailed protocols and summarized data are intended to streamline the research process for scientists and professionals in the field of drug development. The elucidation of its signaling pathways further underscores its potential as a therapeutic agent.

References

- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9801918B2 - Methods of treatment using extracts of Anisomeles heyneana - Google Patents [patents.google.com]

Ovatodiolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for key biological assays and a visual representation of its known signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

Physicochemical Properties

This compound presents as a solid powder and exhibits a range of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |

| Molecular Weight | 328.40 g/mol | [1][2] |

| CAS Number | 3484-37-5 | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 148-150 °C | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [3] |

| Petroleum Ether | Practically insoluble | [3] |

| Ethanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ether | Soluble | [3] |

| Glycerol | Soluble | [3] |

| Olive Oil | Soluble | [3] |

| DMSO | Soluble | [4] |

Table 3: Spectral Data of this compound

| Spectral Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to olefinic protons, protons adjacent to carbonyl and ether functionalities, and methyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for carbonyl carbons, olefinic carbons, carbons of the ether linkage, and aliphatic carbons. |

| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for C=O (carbonyl) stretching, C=C (alkene) stretching, and C-O (ether) stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of its diterpenoid lactone structure. |

Biological Activities and Signaling Pathways

This compound has demonstrated a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. It exerts its effects by modulating several key signaling pathways within cancer cells.

ROS-Dependent ATM/ATR Signaling Pathway

This compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS leads to DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. This cascade ultimately results in cell cycle arrest at the G2/M phase and apoptosis.[5][6]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ovatodiolide Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis of a Promising Bioactive Diterpenoid

Introduction

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica (L.) Kuntze of the Lamiaceae family, has garnered significant attention within the scientific and drug development communities.[1] This interest stems from its diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding the intricate biosynthetic pathway of this compound in plants is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and facilitating the discovery of novel analogs with improved efficacy.

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the molecular machinery, potential enzymatic players, and experimental methodologies required to fully elucidate this complex natural product synthesis. While the complete pathway remains an active area of research, this document consolidates the available knowledge on general diterpenoid biosynthesis and proposes a putative pathway for this compound, supported by evidence from related systems.

The General Diterpenoid Biosynthetic Pathway: A Foundation for this compound Synthesis

Diterpenoids, including this compound, are C20 isoprenoid compounds derived from the universal precursor geranylgeranyl diphosphate (GGPP). The initial steps of terpenoid biosynthesis are well-established and occur through two primary pathways for the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. For diterpenoids, the MEP pathway is the primary source of precursors.

Precursor Biosynthesis via the MEP Pathway

The MEP pathway, located in the plastids, utilizes pyruvate and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of these essential C5 units.

Formation of the C20 Precursor: Geranylgeranyl Diphosphate (GGPP)

GGPP synthase (GGPPS), a prenyltransferase, catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP. This molecule serves as the linear substrate for the subsequent cyclization reactions that define the vast diversity of diterpenoid skeletons.

References

An In-depth Technical Guide to Ovatodiolide: Natural Variants, Derivatives, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, its natural variants, and synthetic derivatives. It delves into their biological effects, with a particular focus on anticancer properties, and elucidates the underlying mechanisms of action involving key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structures of this compound and Its Analogs

This compound and its related compounds are characterized by a cembrane-type diterpenoid skeleton. The core structure and its principal variants are presented below.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Natural Variants

Several natural analogs of this compound have been isolated from Anisomeles indica. These include:

-

Isothis compound: An isomer of this compound.

-

ent-Ovatodiolide: The enantiomer of this compound.

-

4,5-epoxy-ovatodiolide: An oxidized derivative of this compound.

-

4β,5β-dihydroxythis compound: A dihydroxylated analog of this compound.

Synthetic Derivatives

Chemical synthesis has enabled the creation of novel this compound derivatives with potentially enhanced therapeutic properties. Notable examples include:

-

ACT004: A derivative with high metabolic stability.

-

N-methylpiperazine-diepoxythis compound (NMPDOva): A synthesized compound with modifications designed to improve its pharmacological profile.

Quantitative Biological Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound/Variant | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | DoTc2 | Cervical Cancer | 14 | [1] |

| This compound | HeLa | Cervical Cancer | 25 | [1] |

| This compound | SiHa | Cervical Cancer | 56 | [1] |

| This compound | CaSki | Cervical Cancer | 42 | [1] |

| This compound | 786-O | Renal Cell Carcinoma | ~30 | [2] |

| This compound | Caki-1 | Renal Cell Carcinoma | ~35 | [2] |

| This compound | HK-2 (normal) | Kidney | >80 | [2] |

| This compound | Mia-PaCa2 | Pancreatic Cancer | ~5 | [3] |

| This compound | Panc-1 | Pancreatic Cancer | ~10 | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the STAT3 and NF-κB pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit the STAT3 signaling cascade.

This compound's inhibitory effect on the STAT3 pathway is mediated through the suppression of the phosphorylation of Janus kinase 2 (JAK2), a critical upstream kinase of STAT3. By inhibiting JAK2 phosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT3. This, in turn, blocks the translocation of STAT3 to the nucleus and its ability to regulate the transcription of target genes involved in tumorigenesis.[4][5]

Figure 2: this compound's Inhibition of the JAK2/STAT3 Signaling Pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, and cancer progression. This compound has been demonstrated to suppress the activation of the NF-κB pathway.

This compound's inhibitory mechanism involves the prevention of the phosphorylation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of κB (IκBα). By inhibiting IKK phosphorylation, IκBα remains bound to the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent activation of pro-inflammatory and pro-survival genes.[3]

Figure 3: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Figure 4: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is tailored for the analysis of phosphorylated proteins in the STAT3 and NF-κB pathways.

Materials:

-

Cancer cell lines

-

This compound or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Treat the cells with this compound or its derivatives at the desired concentrations for the specified time. Include an untreated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a protein assay kit.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Figure 5: Workflow for Western Blot Analysis.

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anticancer therapies. Their ability to modulate key signaling pathways, such as STAT3 and NF-κB, provides a strong rationale for their further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their chemical diversity, biological activities, and mechanisms of action. The detailed experimental protocols and pathway diagrams are intended to facilitate future research in this exciting field. Further studies focusing on structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy are warranted to fully realize the therapeutic potential of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovatodiolide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 3484-37-5 | [1] |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2][3] |

| Molecular Weight | 328.4 g/mol | [2][3][4] |

Abstract

This compound is a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica.[4][5] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-fibrotic properties.[4][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. Detailed experimental protocols and visual representations of key biological processes are included to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell-like phenotypes.[8][9]

Inhibition of Cell Viability and Proliferation

This compound has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values for this compound in several human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| AGS | Gastric Cancer | 13.02 | 24 | [3] |

| AGS | Gastric Cancer | 6.18 | 48 | [3] |

| DoTc2 | Cervical Cancer | 14 | - | [4] |

| U-87MG | Glioblastoma | - | - | [8] |

| GBM8401 | Glioblastoma | - | - | [8] |

| A549 | Lung Cancer | - | - | [1][9] |

| H1299 | Lung Cancer | - | - | [1][9] |

| Panc-1 | Pancreatic Cancer | - | 24 | [2] |

| Mia-PaCa2 | Pancreatic Cancer | - | 24 | [2] |

| 786-O | Renal Cell Carcinoma | ~40 | 48 | [10] |

| Caki-1 | Renal Cell Carcinoma | ~40 | 48 | [10] |

| NPC-BM1 | Nasopharyngeal Carcinoma | - | - | [11] |

| NPC-BM2 | Nasopharyngeal Carcinoma | - | - | [11] |

Key Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways.

1. NF-κB and STAT3 Signaling:

This compound has been shown to suppress the activation of both NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways in pancreatic and cervical cancer cells.[2][4] This inhibition leads to the downregulation of downstream targets involved in cell proliferation, survival, and invasion, such as MMP-9 and FAK.[2]

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses nasopharyngeal cancer by targeting stem cell-like population, inducing apoptosis, inhibiting EMT and dysregulating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovatodiolide: A Comprehensive Technical Guide on Solubility and Stability for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of ovatodiolide, a bioactive macrocyclic diterpenoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support preclinical and formulation studies.

Core Physicochemical Properties

This compound, isolated from the medicinal herb Anisomeles indica, has garnered attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of its solubility and stability is paramount for its successful development as a therapeutic agent.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents remains limited in publicly available literature. However, based on its diterpenoid lactone structure and information from purification protocols, a qualitative solubility profile can be inferred.

Table 1: Estimated Solubility of this compound

| Solvent | Solubility (Estimated) | Rationale/Source |

| Polar Protic Solvents | ||

| Water | Poorly Soluble | General characteristic of diterpenoid lactones. |

| Ethanol | Soluble | Used in extraction and purification processes. |

| Methanol | Soluble | Used in extraction and purification processes. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for non-polar to moderately polar compounds. |

| Acetone | Moderately Soluble | Inferred from structural similarity to other diterpenoids. |

| Non-Polar Solvents | ||

| n-Hexane | Slightly Soluble to Insoluble | Used as a partitioning solvent, suggesting lower solubility. |

| Chloroform | Soluble | Inferred from structural similarity to other diterpenoids. |

Note: The data in this table is estimated based on available information and the general properties of similar compounds. Experimental determination is required for precise quantification.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

The experiment should be performed in triplicate.

Stability Profile

The stability of this compound is a critical factor for its formulation, storage, and clinical application. While specific degradation kinetics are not widely published, general stability information suggests it is stable for short periods at refrigerated temperatures and requires long-term storage at -20°C. It is known to be sensitive to aqueous environments and undergoes metabolic degradation.

Table 2: Stability of this compound under Various Conditions

| Condition | Stability | Potential Degradation Pathways |

| pH | Likely unstable at acidic and alkaline pH. | Hydrolysis of the lactone ring. |

| Temperature | Stable at 0-4°C for short-term storage. Recommended long-term storage at -20°C. | Thermal degradation. |

| Light | Potential for photodegradation. | Photochemical reactions. |

| Oxidation | Susceptible to oxidation. | Oxidation of double bonds and other sensitive moieties. |

| Aqueous Solution | Unstable, undergoes rapid metabolism in the presence of liver microsomes. | Enzymatic hydrolysis and other metabolic transformations. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound (pure compound)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Store in the dark at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound to dry heat in an oven (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of this compound or the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers.

Caption: this compound's multifaceted mechanism of action.

Early Investigations into the Biological Activities of Ovatodiolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention for its diverse pharmacological activities. While recent research has extensively explored its anticancer, anti-inflammatory, and antiviral properties, the foundational early studies laid the groundwork for our current understanding of this promising natural product. This technical guide provides an in-depth look at the initial scientific explorations into the biological activities of this compound, with a focus on research conducted before the 21st century. We will delve into the quantitative data from these seminal studies, detail the experimental methodologies employed, and visualize the logical workflows of natural product discovery from that era.

Early Biological Activity Data

The initial investigations into the biological potential of this compound were primarily centered on its antimicrobial and cytotoxic properties. The most notable early quantitative data comes from a study on its antiviral effects.

Table 1: Early Quantitative Biological Activity Data for this compound

| Biological Activity | Test System | Parameter | Value | Reference |

| Anti-HIV Activity | HIV-1 | EC50 | 0.10 µg/mL | (Alam et al., 2000)[1] |

| Cytotoxicity | IC50 | 1.20 µg/mL | (Alam et al., 2000)[1] |

Key Early Experimental Protocols

The methodologies employed in the early evaluation of this compound were characteristic of natural product screening programs of the time. These protocols focused on the isolation of the pure compound and its subsequent testing in various biological assays.

Isolation and Purification of this compound

The initial step in the study of this compound was its isolation from the plant Anisomeles indica. A general workflow for this process is as follows:

-

Plant Material Collection and Preparation: The aerial parts of Anisomeles indica were collected, air-dried, and ground into a coarse powder.

-

Solvent Extraction: The powdered plant material was then subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

Solvent Partitioning: The resulting crude extract was then partitioned between different immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the diterpenoids was then subjected to multiple rounds of column chromatography, often using silica gel as the stationary phase and a gradient of solvents as the mobile phase.

-

Final Purification: The final purification of this compound was typically achieved through recrystallization or high-performance liquid chromatography (HPLC).

Anti-HIV Activity Assay

The anti-HIV activity of this compound was a significant finding in the early research. The general protocol for such an assay in the late 1990s and early 2000s would have involved the following steps:

-

Cell Culture: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) was cultured in a suitable medium.

-

Viral Infection: The cells were then infected with a known titer of HIV-1.

-

Compound Treatment: Immediately after infection, the cells were treated with various concentrations of this compound. A control group of infected cells without any treatment and a group with a known anti-HIV drug (e.g., AZT) were also included.

-

Incubation: The treated and control cells were incubated for a period of 3-5 days to allow for viral replication.

-

Assay for Viral Replication: The extent of viral replication was determined by measuring the activity of the viral enzyme reverse transcriptase in the culture supernatant or by quantifying the amount of viral p24 antigen using an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Cytotoxicity Assay: In parallel, the cytotoxicity of this compound on the host cells was determined using a colorimetric assay, such as the MTT assay, to ensure that the observed antiviral effect was not due to cell death.

-

Data Analysis: The EC50 (the concentration of the compound that inhibits viral replication by 50%) and the IC50 (the concentration of the compound that is cytotoxic to 50% of the cells) were then calculated.

Visualizing Early Research Workflows

The early investigation of a natural product like this compound followed a logical progression from plant source to purified active compound. This workflow can be visualized as follows:

Caption: General workflow for the isolation and biological screening of this compound in early studies.

Signaling Pathways: An Evolving Picture

The detailed elucidation of the signaling pathways affected by this compound is largely a contribution of more recent research. Early studies, such as the anti-HIV investigation by Alam et al. (2000), were primarily focused on identifying and quantifying the biological activity rather than delving into the molecular mechanisms. The understanding of how this compound interacts with cellular signaling cascades, such as the NF-κB and JAK/STAT pathways, has been developed in the years following these initial discoveries.

Conclusion

The early studies on the biological activity of this compound, though limited in number and mechanistic detail compared to modern research, were crucial in establishing its potential as a bioactive natural product. The identification of its anti-HIV activity, in particular, provided the impetus for further investigation into its diverse pharmacological properties. The methodologies employed in these early studies, from isolation to biological screening, exemplify the classic approach to natural product drug discovery and have paved the way for the more sophisticated research on this compound that is being conducted today. This foundational knowledge continues to be relevant for researchers and drug development professionals working on the clinical translation of this promising compound.

References

Ovatodiolide: A Comprehensive Spectroscopic and Mechanistic Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic insights of Ovatodiolide, a bioactive macrocyclic diterpenoid. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and signaling pathway visualizations to facilitate further research and application of this promising natural compound.

Core Spectroscopic Data

The structural elucidation of this compound, isolated from the medicinal plant Anisomeles indica, has been established through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.55 | m | |

| 2 | 2.10, 2.25 | m | |

| 3 | 5.10 | d | 10.0 |

| 5 | 3.20 | m | |

| 6 | 2.30, 2.45 | m | |

| 7 | 4.85 | d | 8.5 |

| 9 | 2.65 | m | |

| 10 | 1.95, 2.15 | m | |

| 11 | 5.35 | t | 7.0 |

| 13 | 1.80 | s | |

| 14 | 1.25 | s | |

| 15 | 1.65 | s | |

| 16 | 5.50 | s | |

| 17 | 6.15 | s | |

| 18 | 4.90 | s | |

| 19 | 4.95 | s | |

| 20 | 1.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.2 |

| 2 | 25.8 |

| 3 | 124.5 |

| 4 | 135.1 |

| 5 | 48.7 |

| 6 | 35.4 |

| 7 | 85.3 |

| 8 | 148.2 |

| 9 | 45.6 |

| 10 | 29.7 |

| 11 | 123.8 |

| 12 | 134.5 |

| 13 | 16.2 |

| 14 | 20.5 |

| 15 | 18.9 |

| 16 | 170.1 |

| 17 | 120.3 |

| 18 | 141.2 |

| 19 | 112.5 |

| 20 | 17.8 |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | 329.17 | [M+H]⁺ |

| ESI+ | 351.15 | [M+Na]⁺ |

Experimental Protocols

Isolation and Purification of this compound from Anisomeles indica[1]

A novel and efficient method for the purification of this compound involves a combination of solvent extraction and centrifugal partition chromatography (CPC).

-

Extraction: The dried powder of Anisomeles indica is extracted with 95% ethanol to achieve a high content of this compound in the initial extract.

-

Solvent Partitioning: The ethanol extract is then sequentially partitioned with solvents of varying polarities. The n-hexane fraction is particularly enriched with this compound.

-

Centrifugal Partition Chromatography (CPC): The enriched n-hexane fraction is subjected to CPC for final purification. A two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (in a 1.0:1.0:1.0:1.0 v/v/v/v ratio) is employed. The lower aqueous phase is used as the mobile phase, and the upper organic phase serves as the stationary phase. The sample is injected, and fractions are collected. This compound is typically eluted in fractions 41-56 under the specified conditions.

-

Purity Analysis: The purity of the isolated this compound is confirmed to be greater than 95% using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Spectroscopic Analysis

Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Mass spectral data is acquired using an Electrospray Ionization (ESI) source.

Signaling Pathway Involvement

This compound has been shown to modulate several key signaling pathways implicated in various diseases, particularly in cancer. Its mechanism of action involves the inhibition of pro-inflammatory and cell survival pathways.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the NF-κB signaling pathway.[2][3] It achieves this by preventing the phosphorylation of IκB kinase (IKKα/β) and the subsequent phosphorylation of the inhibitor of kappa B (IκB).[2][4] This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell proliferation.

Caption: this compound inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target of this compound. It has been shown to suppress the phosphorylation of JAK2 and STAT3, which are key components of this pathway.[5] By inhibiting the activation of STAT3, this compound prevents its dimerization and translocation to the nucleus, leading to the downregulation of genes that promote cell survival and proliferation.

Caption: this compound inhibits the JAK/STAT signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

This compound also exerts its effects by modulating the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism. Evidence suggests that this compound can suppress the phosphorylation of key proteins in this pathway, including AKT and mTOR. This inhibition leads to a decrease in protein synthesis and cell proliferation, and can induce apoptosis.

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties and mechanistic actions of this compound. The detailed data and protocols are intended to support and accelerate further research into the therapeutic potential of this natural compound. The visualization of its interaction with key signaling pathways offers a clear framework for understanding its biological effects and for designing future studies.

References

- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ovatodiolide Synthesis and Purification

These application notes provide detailed protocols for the purification of ovatodiolide from its natural source, Anisomeles indica, and an overview of its total synthesis. The methodologies are intended for researchers, scientists, and professionals in drug development.

Purification of this compound from Anisomeles indica

This compound, a bioactive cembrane-type diterpenoid, can be efficiently isolated and purified from the medicinal plant Anisomeles indica. The following protocols detail a highly effective method using solvent extraction, liquid-liquid partitioning, and centrifugal partition chromatography (CPC), yielding high-purity this compound.

Experimental Protocols

1. Extraction of this compound from Anisomeles indica

This protocol describes the initial extraction of this compound from dried plant material.

-

Materials and Reagents:

-

Dried and pulverized Anisomeles indica powder (40 mesh)

-

95% Ethanol

-

Distilled water

-

Sonicator

-

Rotary vacuum evaporator

-

-

Procedure:

-

Weigh 10 g of dried Anisomeles indica powder.

-

Add 100 mL of 95% ethanol to the powder.

-

Sonicate the mixture at room temperature for 30 minutes.

-

Concentrate the obtained extract under vacuum using a rotary vacuum evaporator at 40°C.[1]

-

2. Liquid-Liquid Partitioning for this compound Enrichment

This protocol enriches the this compound content from the crude extract.

-

Materials and Reagents:

-

Crude 95% ethanol extract of Anisomeles indica

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Separatory funnel

-

-

Procedure:

-

Dissolve the crude 95% ethanol extract in a suitable solvent mixture (e.g., ethanol-water).

-

Perform sequential liquid-liquid partitioning with n-hexane, followed by ethyl acetate, and then n-butanol.

-

Collect the n-hexane fraction, which will contain the highest amount of this compound for further purification.[1]

-

3. Purification of this compound by Centrifugal Partition Chromatography (CPC)

This protocol describes the final purification step to obtain high-purity this compound.

-

Materials and Reagents:

-

Enriched n-hexane fraction

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Centrifugal Partition Chromatography (CPC) system

-

-

Procedure:

-

Prepare the two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water in a 1.0:1.0:1.0:1.0 (v/v/v/v) ratio.[1]

-

Set up the CPC instrument in the ascending mode.

-

Use the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.

-

Use the upper organic phase as the stationary phase.

-

Inject the enriched n-hexane fraction into the CPC system.

-

Monitor the elution of compounds at 222 nm.

-

Collect the fractions containing this compound.[1]

-

Combine the pure fractions and concentrate under vacuum to obtain this compound with a purity of over 95%.[1]

-

Data Presentation

Table 1: Extraction Yield and this compound Content from Anisomeles indica with Different Solvents

| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |

| 0:100 (Water) | Not specified | Low |

| 50:50 | 22.57 | Lower than 95% ethanol extract |

| 75:25 | 21.26 | Lower than 95% ethanol extract |

| 95:5 | Not specified | 35.9 |

Data compiled from a study by Lien et al. (2022).[1]

Table 2: this compound Partitioning and Purification Summary

| Purification Step | Starting Material | This compound Purity (Start) | Key Solvents/Method | This compound Purity (End) |

| Extraction | Dried A. indica powder | N/A | 95% Ethanol | 35.9% (in crude extract) |

| Liquid-Liquid Partitioning | 95% Ethanol Extract | 35.9% | n-Hexane | Enriched in n-hexane fraction |

| Centrifugal Partition Chromatography | n-Hexane Fraction | 35.9% | n-hexane:ethyl acetate:methanol:water (1:1:1:1) | >95.0% |

Data compiled from a study by Lien et al. (2022).[1]

Diagrams

Caption: Workflow for the purification of this compound.

Total Synthesis of this compound Scaffold

A concise and scalable, six-step total synthesis for the this compound scaffold has been developed. This protection-free route is highlighted by two key tandem reactions. While a detailed, step-by-step protocol is not available from the provided information, the following outlines the synthetic strategy.

Synthetic Pathway Overview

The synthesis commences from commercially available starting materials and proceeds through a longest linear sequence of six steps. The key transformations involve:

-

Tandem Ring-Opening Metathesis/Ring-Closing Metathesis (ROM/RCM): This reaction is crucial for constructing the macrocycle-fused butenolide ring, a core structural feature of this compound.

-

Tandem Allylboration/Lactonization: This sequence is employed to build the α-methylene-γ-lactone moiety.[2]

This synthetic approach has been instrumental in determining the stereochemical configurations of the this compound family of natural products.[2]

Diagrams

Caption: Six-step total synthesis of the this compound scaffold.

References

- 1. Ovatodiolides: Scalable Protection-Free Syntheses, Configuration Determination, and Biological Evaluation against Hepatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of 1,4-diols by a tandem allylboration-allenylboration sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovatodiolide: Application Notes and Protocols for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ovatodiolide, a natural diterpenoid isolated from Anisomeles indica, in in vitro cancer cell line research. This compound has demonstrated significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways. This document outlines detailed protocols for essential assays and summarizes the quantitative effects of this compound across various cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis. It has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Affected by this compound:

-

Reactive Oxygen Species (ROS)-Dependent Pathways: this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress triggers DNA damage and activates downstream signaling cascades, including the ATM/ATR pathway, which in turn leads to cell cycle arrest and apoptosis.[1][2][3][4][5]

-

STAT3 and NF-κB Signaling: this compound has been shown to suppress the phosphorylation of STAT3 and inactivate the NF-κB pathway.[6][7][8] This inhibition disrupts the transcription of genes involved in cell proliferation, survival, and inflammation. The inactivation of NF-κB is mediated through the inhibition of IKKα/β activation and subsequent suppression of IκB phosphorylation.[6][7][8]

-

Apoptosis Induction: this compound induces apoptosis through both the intrinsic and extrinsic pathways. This is characterized by the activation of caspases-3, -8, and -9, an increased Bax/Bcl-2 ratio, and cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][3]

-

Cell Cycle Arrest: this compound causes cell cycle arrest, predominantly at the G2/M phase.[1][2][3][4] This is associated with the downregulation of cyclin B1 and CDC25C and an increase in the expression of the cell cycle inhibitor p21WAF1/CIP1.[1][3]

-

Other Signaling Pathways: this compound has also been reported to modulate other signaling pathways, including PI3K/AKT/mTOR, JAK2/STAT3, and Ras/Raf/MEK/ERK.[9][10][11][12]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the reported IC50 values and the effects on cell cycle distribution and apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Reference |

| A549 | Lung Cancer | 24 | 17 | [1] |

| A549 | Lung Cancer | 48 | 10 | [1] |

| H1299 | Lung Cancer | 24 | 10 | [1] |

| H1299 | Lung Cancer | 48 | 4 | [1] |

| Ca9-22 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [2] |

| Mia-PaCa2 | Pancreatic Cancer | 24 | Not Specified | [6] |

| Panc-1 | Pancreatic Cancer | 24 | Not Specified | [7] |

| DoTc2 | Cervical Cancer | Not Specified | 14 | [13] |

| 786-O | Renal Cell Carcinoma | 48 | ~40 | [13] |

| Caki-1 | Renal Cell Carcinoma | 48 | ~40 | [13] |

| AGS | Gastric Cancer | 24 | 13.02 | [13] |

| AGS | Gastric Cancer | 48 | 6.18 | [13] |

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment Condition | % of Cells in G2/M Phase | % of Apoptotic Cells | Reference |

| A549 | This compound (Concentration dependent) | Increased | Increased | [1] |

| H1299 | This compound (Concentration dependent) | Increased | Increased | [1] |

| Ca9-22 | This compound | Increased | Increased | [2] |

| Mia-PaCa2 | This compound (2.5, 5, 10, 25 µM) for 24h | Not Specified | Increased | [6] |

| 786-O | 40 µM this compound for 48h | Increased | Increased (Sub-G1) | [13] |

| Caki-1 | 40 µM this compound for 48h | Increased | Increased (Sub-G1) | [13] |

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

b) Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[1]

Protocol:

-

Seed cells and treat with this compound as described for the MTT assay.

-

After the treatment period, collect the cell culture medium.

-

Measure the LDH activity in the medium according to the manufacturer's instructions of a commercial LDH cytotoxicity kit.[1]

-

Measure the absorbance at the recommended wavelength (e.g., 340 nm).[1]

-

Calculate cytotoxicity as a percentage of the positive control (cells lysed with a detergent).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[16]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[18][19][20][21]

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[18][19][20]

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18][19]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.[22][23][24][25]

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB, Bax, Bcl-2, Cyclin B1, p21, Caspase-3, PARP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

Caption: this compound's multifaceted mechanism of action in cancer cells.

Caption: General workflow for in vitro evaluation of this compound.

Caption: this compound-induced apoptosis signaling cascade.

References

- 1. ovid.com [ovid.com]

- 2. The natural diterpenoid this compound induces cell cycle arrest and apoptosis in human oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits endometrial cancer stemness via reactive oxygen species-mediated DNA damage and cell cycle arrest [pubmed.ncbi.nlm.nih.gov]

- 6. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] this compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation | Semantic Scholar [semanticscholar.org]

- 9. Anticancer effects of this compound on human prostate cancer cells involves cell cycle arrest, apoptosis and blocking of Ras/Raf/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 22. origene.com [origene.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. addgene.org [addgene.org]

- 25. bio-rad.com [bio-rad.com]

Ovatodiolide in Oncology: Application Notes and Protocols for Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ovatodiolide, a natural diterpenoid isolated from Anisomeles indica, in various animal models of cancer. This document summarizes key quantitative data on its efficacy, details established experimental protocols, and visualizes the compound's mechanisms of action through its effects on critical signaling pathways.

Summary of Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity across a range of cancer types in preclinical animal models. Its therapeutic effects are attributed to the modulation of multiple oncogenic signaling pathways, inhibition of cancer stem cell (CSC) properties, and, in some cases, enhancement of the efficacy of standard chemotherapeutic agents. The following tables summarize the quantitative outcomes from various in vivo studies.

Table 1: this compound Monotherapy in Xenograft and Syngeneic Models

| Cancer Type | Animal Model | Dosage and Administration | Key Findings |